Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate
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Overview
Description
Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a benzo[d]furan moiety, which is further substituted with a 4-chlorophenylsulfonyloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylsulfonyl chloride with a benzo[d]furan derivative under basic conditions to form the sulfonyloxy intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The sulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and design. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfonyloxy group may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The benzo[d]furan moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
Uniqueness
Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the benzo[d]furan moiety, along with the sulfonyloxy and ester groups, allows for diverse reactivity and potential applications. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable subject of study in multiple research fields.
Properties
Molecular Formula |
C23H15ClO7S |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-(4-chlorophenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C23H15ClO7S/c1-29-23(26)15-4-2-14(3-5-15)12-21-22(25)19-11-8-17(13-20(19)30-21)31-32(27,28)18-9-6-16(24)7-10-18/h2-13H,1H3/b21-12- |
InChI Key |
HMXJFJIPLIYODK-MTJSOVHGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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